

Application Note: In Vitro Stimulation of Splenocytes with LLO (190-201)

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Compound of Interest

Compound Name: LLO (190-201)

Cat. No.: B12383138

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Introduction

Listeriolysin O (LLO) is a critical virulence factor of the intracellular bacterium *Listeria monocytogenes*. The peptide fragment spanning amino acids 190-201 (NEKYAQAYPNVS) of LLO is an immunodominant epitope presented by the MHC class II molecule I-Ab in C57BL/6 mice.^[1] Consequently, **LLO (190-201)** serves as a powerful tool for studying antigen-specific CD4⁺ T cell responses in vitro. This application note provides detailed protocols for the stimulation of murine splenocytes with the **LLO (190-201)** peptide, methods for analyzing the resulting T cell activation, and a summary of expected quantitative outcomes based on published data. This assay is crucial for evaluating vaccine efficacy, understanding the mechanisms of T cell activation, and screening immunomodulatory compounds.

Principle of the Assay

Splenocytes represent a diverse population of immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages, as well as T cells and B cells. When splenocytes are cultured with the **LLO (190-201)** peptide, APCs internalize the peptide, process it, and present it on their surface via MHC class II molecules. CD4⁺ T cells within the splenocyte population that possess a T cell receptor (TCR) specific for the **LLO (190-201)**-MHC II complex will recognize this signal. This recognition, coupled with co-stimulatory signals from the APC (e.g., CD80/CD86), triggers the activation, proliferation, and differentiation of the antigen-

specific CD4+ T cells. Activated T cells can be identified and quantified by their expression of activation markers and production of cytokines, such as Interferon-gamma (IFN- γ).

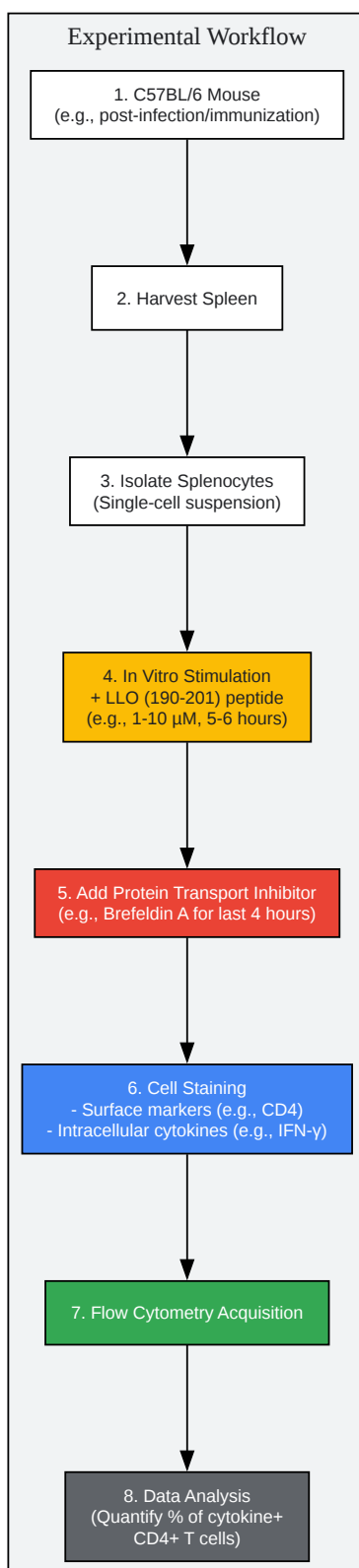
Data Presentation: Quantitative Outcomes of LLO (190-201) Stimulation

The following tables summarize quantitative data from various studies involving the in vitro restimulation of splenocytes with the **LLO (190-201)** peptide, primarily following in vivo infection with *L. monocytogenes*.

Parameter	Mouse Strain	Stimulation Conditions	Assay	Result	Reference
% IFN- γ + of CD4+ Splenocytes	C57BL/6	10-6 M LLO (190-201) for 5 hours	Intracellular Cytokine Staining (ICS)	~0.6%	[1]
% IFN- γ + of CD4+ Splenocytes	C57BL/6	1 μ g/ml LLO (190-201) for 6 hours	Intracellular Cytokine Staining (ICS)	Significantly enhanced Th1 response in immunized mice	[2]
% TNF- α + of CD4+ Splenocytes	C57BL/6	5 μ M LLO (190-201) for 5.5 hours	Intracellular Cytokine Staining (ICS)	Peak response observed 7 days post-infection	[3]
T Cell Activation	C57BL/6	Picomolar concentrations of LLO protein	T cell hybridoma assay	1000-10000 fold more efficient presentation than peptide	[4]
Cytokine Production	BALB/c	LLO (190-201) peptide	Not specified	No reduction in IFN- γ in ethanol-fed mice	[5]

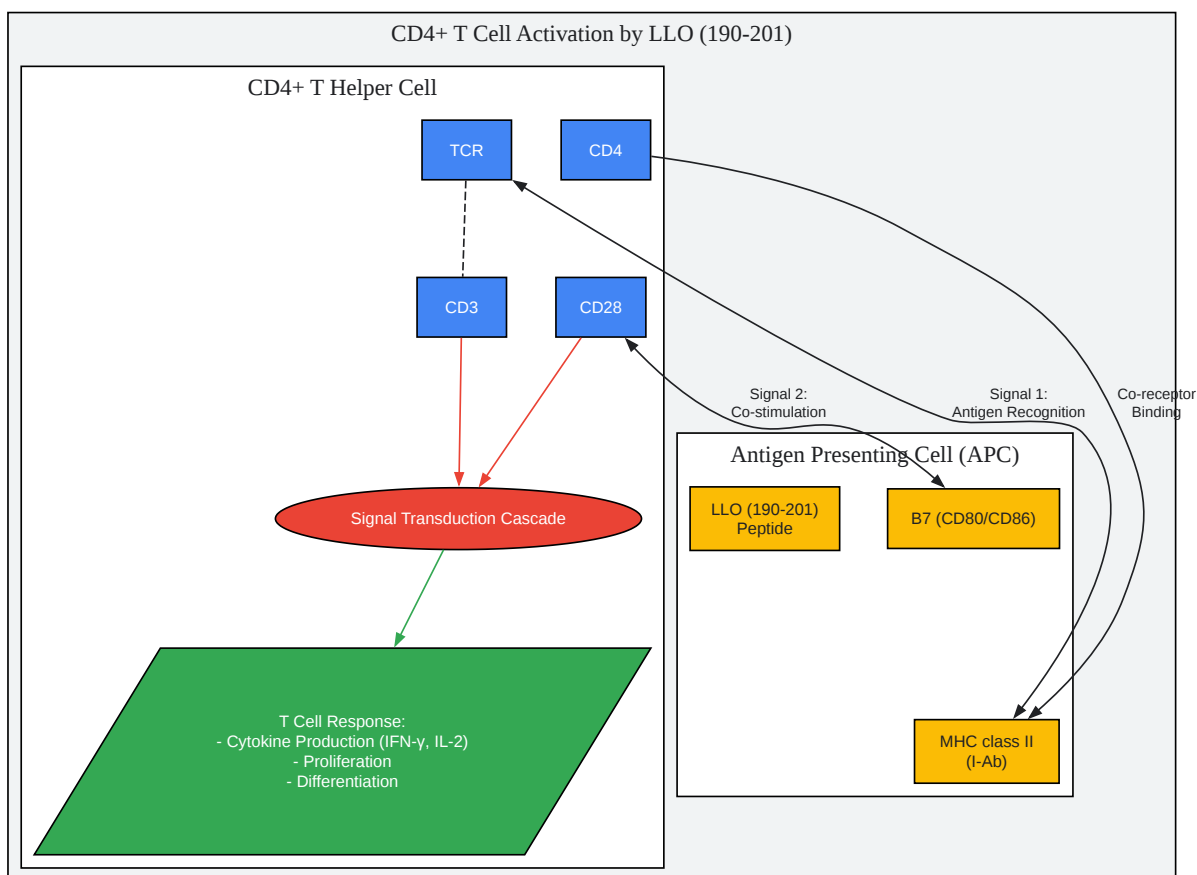
Experimental Workflow and Signaling

The general workflow for this assay involves isolating splenocytes, stimulating them with the peptide, and subsequently analyzing the cellular response. The underlying biological process is the activation of CD4+ T cells through TCR and co-stimulatory signaling.



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Caption: High-level experimental workflow for **LLO (190-201)** splenocyte stimulation.



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Caption: Key signaling events in **LLO (190-201)** peptide recognition by a CD4+ T cell.

Experimental Protocols

Protocol 1: Isolation of Mouse Splenocytes

This protocol describes the standard procedure for preparing a single-cell suspension from a mouse spleen.

Materials:

- Spleen from a C57BL/6 mouse
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and 2-mercaptoethanol
- 70 μ m cell strainer
- ACK lysis buffer
- Sterile petri dish and frosted glass slides
- 50 mL conical tubes

Procedure:

- Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of complete RPMI medium.
- Gently mash the spleen against the 70 μ m cell strainer placed over a 50 mL conical tube using the plunger of a syringe. Alternatively, gently dissociate the spleen between the frosted ends of two sterile glass slides.
- Rinse the strainer with an additional 10 mL of medium to collect all cells.
- Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.[\[6\]](#)
- Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 3-5 minutes at room temperature.[\[6\]](#)
- Quench the lysis by adding 10 mL of complete RPMI medium. Centrifuge again at 400 x g for 5 minutes.

- Discard the supernatant and resuspend the splenocyte pellet in 10 mL of fresh complete RPMI medium.
- Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion. The viability should be >90%.
- Adjust the cell concentration to the desired density for the stimulation assay (e.g., 4×10^6 or 15×10^6 cells/mL).^{[1][2]}

Protocol 2: In Vitro Stimulation with LLO (190-201)

This protocol outlines the stimulation of the prepared splenocytes with the **LLO (190-201)** peptide.

Materials:

- Isolated splenocytes
- Complete RPMI medium
- **LLO (190-201)** peptide (e.g., NEKYAQAYPNVS), reconstituted in sterile water or DMSO
- 24- or 96-well tissue culture plates
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

- Plate the splenocytes in a tissue culture plate. For example, add 4×10^6 cells in a 1 mL volume to a 24-well plate.^[1]
- Prepare a working solution of the **LLO (190-201)** peptide. A final concentration between 1 μ M and 10 μ M is commonly used.^{[1][3][7]} Add the appropriate volume to each well. Include an unstimulated control (vehicle only, e.g., DMSO).
- Incubate the plate at 37°C in a 5% CO₂ incubator for a total of 5-6 hours for intracellular cytokine analysis.^{[1][2][7]} For proliferation or supernatant-based assays, longer incubation times (e.g., 48-72 hours) may be required.^[8]

- For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A/GolgiPlug) for the final 4-5 hours of incubation according to the manufacturer's instructions.[3][7][9] This step traps cytokines within the cell, allowing for their detection by flow cytometry.

Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol is for the detection of intracellular IFN- γ in activated CD4⁺ T cells.

Materials:

- Stimulated splenocytes
- FACS buffer (PBS + 2% FBS)
- Fc Block (anti-CD16/CD32)
- Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-IFN- γ)
- Fixation/Permeabilization solution (commercially available kits are recommended)
- Flow cytometer

Procedure:

- After stimulation, harvest the cells and transfer them to FACS tubes.
- Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes.
- Resuspend the cells in 100 μ L of FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Add the surface staining antibody cocktail (e.g., anti-CD4) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.

- Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's protocol.[2] This step fixes the cells and creates pores in the membrane to allow intracellular antibodies to enter.
- Add the intracellular antibody (e.g., anti-IFN- γ) diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
- Acquire the samples on a flow cytometer. Analyze the data by first gating on live lymphocytes, then on CD4+ cells, and finally quantifying the percentage of IFN- γ positive cells within the CD4+ population.

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